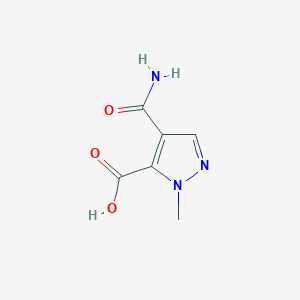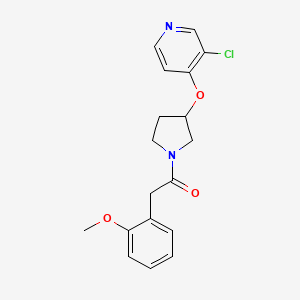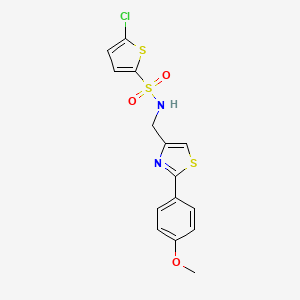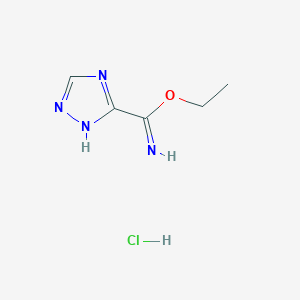![molecular formula C17H23N3O3S B2475328 5-oxo-1-(tetrahydro-2H-pyran-4-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyrrolidine-3-carboxamide CAS No. 1421462-24-9](/img/structure/B2475328.png)
5-oxo-1-(tetrahydro-2H-pyran-4-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-oxo-1-(tetrahydro-2H-pyran-4-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C17H23N3O3S and its molecular weight is 349.45. The purity is usually 95%.
BenchChem offers high-quality 5-oxo-1-(tetrahydro-2H-pyran-4-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyrrolidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-oxo-1-(tetrahydro-2H-pyran-4-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyrrolidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Drug Development
Compounds with complex structures, including fluoropyrimidine anticancer drugs like S-1, showcase the application of such molecules in developing treatments for diseases like cancer. S-1 is a novel oral anticancer drug composed of tegafur, gimestat, and otastat potassium, showing efficacy in treating advanced gastric cancer through improved tumor-selective toxicity (Sakata et al., 1998). This illustrates the potential of complex compounds in enhancing therapeutic outcomes while minimizing side effects.
Environmental Health Studies
Studies on environmental exposure to organophosphorus and pyrethroid pesticides in children highlight the relevance of understanding the biological impact of chemical compounds. Such research informs public health policies on the regulation and use of chemicals, indicating the significance of chemical research in environmental health (Babina et al., 2012). The metabolic pathways and effects of exposure to these compounds are critical for developing safer environmental and occupational health practices.
Metabolite Analysis and Pharmacokinetics
The study of metabolites, such as pyrethroid metabolites in urine, provides insights into human exposure to chemicals and their potential health effects. For instance, research on the simultaneous quantification of pyrethroid metabolites offers essential data on exposure levels and seasonal variations, contributing to the safety assessments of chemical use (Ueyama et al., 2022). Such studies are crucial for understanding the pharmacokinetics and dynamics of compounds, informing both clinical and environmental safety guidelines.
Immunoactivation and Therapeutic Effects
Research on compounds like pidotimod, which exhibits immunoactivation properties in treating recurrent respiratory infections, showcases the therapeutic potential of complex molecules in modulating the immune system (Careddu, 1994). These findings emphasize the role of chemical research in discovering new treatments for infectious diseases, enhancing patient care through improved drug efficacy and safety profiles.
properties
IUPAC Name |
1-(oxan-4-yl)-5-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3S/c21-15-9-11(10-20(15)12-5-7-23-8-6-12)16(22)19-17-18-13-3-1-2-4-14(13)24-17/h11-12H,1-10H2,(H,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEOKBIZTBWRIBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)C3CC(=O)N(C3)C4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-oxo-1-(tetrahydro-2H-pyran-4-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyrrolidine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[3,5-Dimethyl-4-(2-nitrophenyl)sulfanylpyrazol-1-yl]-2-(4-methylphenoxy)ethanone](/img/structure/B2475252.png)
![2-{[1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine](/img/structure/B2475255.png)
![(2Z)-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate](/img/structure/B2475257.png)
![2-(2-fluorophenoxy)-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]acetamide](/img/structure/B2475258.png)



![(E)-3-phenethyl-6-(2-(thiophen-2-yl)vinyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2475266.png)
![N-(1,3-benzodioxol-5-yl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B2475268.png)